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Compound of Interest

Compound Name: TMX-2039

Cat. No.: B15620822 Get Quote

TMX-2039 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a

family of enzymes crucial for cell cycle regulation and transcription.[1][2] Due to its broad

activity, it is classified as a pan-CDK inhibitor.[1][2] This compound has served as a

foundational chemical scaffold for the development of more selective therapeutic agents,

particularly proteolysis-targeting chimeras (PROTACs), which are designed to induce the

degradation of specific proteins.[3][4]

Core Mechanism of Action: Pan-CDK Inhibition
TMX-2039 exerts its primary effect by binding to the ATP-binding pocket of various CDK

enzymes, thereby preventing their kinase activity and halting the phosphorylation of their target

substrates. This inhibition disrupts the normal progression of the cell cycle and can interfere

with transcriptional processes, ultimately leading to a halt in cell proliferation.

The inhibitory activity of TMX-2039 has been quantified against a panel of CDKs,

demonstrating low nanomolar efficacy for both cell cycle-regulating and transcription-regulating

CDKs.[1][2][3]
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Target CDK IC50 (nM) Function

CDK1 2.6 Cell Cycle

CDK2 1.0 Cell Cycle

CDK4 52.1 Cell Cycle

CDK5 0.5 Cell Cycle / Neuronal

CDK6 35.0 Cell Cycle

CDK7 32.5 Transcription

CDK9 25.0 Transcription

Table 1: In vitro inhibitory

concentrations (IC50) of TMX-

2039 against various cyclin-

dependent kinases. Data

sourced from

MedchemExpress.[2]

Application in PROTAC Development
A key application of TMX-2039 is its use as a target-binding ligand in the creation of PROTACs.

[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.

In this context, the TMX-2039 scaffold provides the portion of the PROTAC that binds to CDKs.

[3][4] Researchers have chemically linked TMX-2039 to a ligand that binds to the Cereblon

(CRBN) E3 ubiquitin ligase, creating novel PROTAC molecules.[3] This strategy aims to

transform a pan-CDK inhibitor into a selective degrader of specific CDK isoforms.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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